molecular formula C5H2Cl2F2N2 B13647435 3,5-Dichloro-2-(difluoromethyl)pyrazine

3,5-Dichloro-2-(difluoromethyl)pyrazine

Cat. No.: B13647435
M. Wt: 198.98 g/mol
InChI Key: HKEANNUVTWOELZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(difluoromethyl)pyrazine (CAS: Not explicitly provided in evidence) is a halogenated pyrazine derivative characterized by chlorine atoms at positions 3 and 5 and a difluoromethyl group at position 2. Pyrazines are nitrogen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. This compound’s unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity .

Properties

Molecular Formula

C5H2Cl2F2N2

Molecular Weight

198.98 g/mol

IUPAC Name

3,5-dichloro-2-(difluoromethyl)pyrazine

InChI

InChI=1S/C5H2Cl2F2N2/c6-2-1-10-3(5(8)9)4(7)11-2/h1,5H

InChI Key

HKEANNUVTWOELZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Pyrazine Precursors

The chlorination of pyrazine rings to obtain 3,5-dichloropyrazine derivatives is commonly achieved by direct electrophilic chlorination or via substitution reactions on pre-halogenated intermediates.

  • For example, 2,3-dichloropyrazine can be prepared by chlorination of pyrazine or via substitution reactions starting from 2-chloropyrazine derivatives using reagents like phosphorus oxychloride and catalysts such as DMF under reflux conditions at elevated temperatures (~100°C).

  • Hydrazine hydrate treatment of 2,3-dichloropyrazine in ethanol under reflux yields 2-chloro-3-hydrazinylpyrazine intermediates, which are key for further functionalization.

Introduction of the Difluoromethyl Group

The difluoromethyl group at the 2-position can be introduced by fluorination of chloromethyl or trichloromethyl precursors or by nucleophilic substitution reactions involving fluorinated reagents.

  • While direct literature on 3,5-dichloro-2-(difluoromethyl)pyrazine is limited, related methods for trifluoromethyl-substituted pyrazines and pyridines provide a blueprint.

  • For instance, fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride gas at 120–135°C in the presence of catalysts like antimony trichloride yields 2,3-dichloro-5-(trifluoromethyl)pyridine. This method can be adapted for pyrazine analogs with difluoromethyl groups by adjusting fluorination conditions.

  • The fluorination step is typically followed by washing, steam distillation, pH adjustment (pH 6–8), and purification through rectification to isolate the pure fluorinated product.

Multi-Step Synthesis Approach

A typical multi-step synthetic route for related dichloro-difluoromethyl pyrazines involves:

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Chlorination Chlorine gas, antimony trichloride catalyst 2,3-Dichloropyrazine High Controlled temperature and time
2 Hydrazine substitution Hydrazine hydrate, ethanol, reflux at 85°C 2-Chloro-3-hydrazinylpyrazine ~97 Key intermediate for further steps
3 Fluorination Hydrogen fluoride gas, 120–135°C This compound Moderate Requires careful handling of HF
4 Purification Washing, steam distillation, pH adjustment Pure target compound - Ensures high purity and yield

Table 1: Generalized synthetic sequence for this compound and related compounds.

Research Discoveries and Optimization

  • Catalyst Use : Antimony trichloride has been identified as an effective catalyst for on-ring chlorination, improving reaction selectivity and reducing reaction time compared to traditional methods.

  • Reaction Conditions : Maintaining precise temperature control (e.g., 120–135°C during fluorination) and pH adjustment post-reaction are critical for maximizing yield and purity.

  • Multi-step Synthesis Efficiency : The substitution of hydrazine hydrate under reflux conditions in ethanol provides a high-yield intermediate that facilitates subsequent fluorination steps.

  • Adaptation from Pyridine Chemistry : Methods developed for halogenated trifluoromethylpyridines have informed the preparation of pyrazine analogs, indicating the feasibility of adapting chlorination and fluorination protocols between these heterocycles.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethyl)pyrazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. Typical conditions involve the use of a base, such as sodium hydroxide, and a polar aprotic solvent like acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazines, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.

Scientific Research Applications

3,5-Dichloro-2-(difluoromethyl)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential lead compound in drug discovery programs. Its structural features are modified to enhance its pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
3,5-Dichloro-2-(difluoromethyl)pyrazine Cl (3,5); CF2H (2) ~179.96* Potential antiviral/antimicrobial activity (inferred)
3,5-Dichloro-2-methylpyrazine Cl (3,5); CH3 (2) 163.01 Research reagent; solubility in organic solvents
3,5-Dichloro-2-(thiocyanatomethylthio)pyrazine Cl (3,5); SCNCH2S (2) 252.14 Agrochemical intermediate (e.g., fungicides)
3,5-Dibromo-N,N-dimethylpyrazin-2-amine Br (3,5); N(CH3)2 (2) ~282.93 Structural similarity score: 0.82 (vs. target compound)
2-Chloro-5-trifluoromethoxypyrazine Cl (2); OCF3 (5) 212.54 Intermediate in pharmaceutical synthesis

*Calculated based on formula C5H2Cl2F2N2.

Key Observations:
  • Steric Hindrance : Bulkier substituents like thiocyanatomethylthio reduce reactivity in nucleophilic substitution reactions, as seen in agrochemical intermediates .
  • Biological Activity : Chlorine atoms at positions 3 and 5 are conserved in analogs like 3,5-dichloro-2-methylpyrazine and 3,5-dichloro-2-(thiocyanatomethylthio)pyrazine, suggesting their critical role in binding to biological targets .

Pharmacological Potential

  • Antiproliferative Effects : Inhibitors of protein kinases (e.g., B-Raf) often feature chloro- and fluoro-substituted pyrazines .
  • Anti-Infective Properties : Pyrazinecarboxamides (e.g., pyrazinamide) are antitubercular agents, though substitution patterns critically determine efficacy and toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-2-(difluoromethyl)pyrazine, and how can purity be maximized?

  • Methodology :

  • Chlorination : Adapt methods from analogous pyrazine derivatives. For example, substitute methylthio groups in 3,5-Dichloro-2-(methylthio)pyrazine () with difluoromethyl via nucleophilic substitution. Use thionyl chloride (SOCl₂) under reflux conditions for chlorination.
  • Purification : Employ fractional distillation or recrystallization with non-polar solvents (e.g., hexane) to isolate the product. Monitor purity via HPLC or GC-MS ().
    • Key Considerations : Optimize reaction time and temperature to minimize side products (e.g., over-chlorination).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Quantify difluoromethyl substitution and confirm absence of mono-/non-fluorinated byproducts (Reference: ).
  • Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., [M+H]⁺ peaks).
  • IR Spectroscopy : Identify C-F stretches (~1100–1250 cm⁻¹) and pyrazine ring vibrations (~1500–1600 cm⁻¹) ().

Advanced Research Questions

Q. How does the difluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS) compared to other substituents?

  • Methodology :

  • Comparative Studies : Benchmark reaction rates with analogs like 3,5-Dichloro-2-(methylthio)pyrazine () or 3,5-Dichloro-2-(thiocyanatomethylthio)pyrazine ( ). Use kinetic assays (e.g., UV-Vis monitoring).
  • Electronic Effects : Perform DFT calculations to map electron density on the pyrazine ring and assess activating/deactivating effects of -CF₂H ().
    • Key Insight : The electron-withdrawing -CF₂H group likely enhances NAS reactivity at the 2-position.

Q. What computational approaches best model the electronic structure and photophysical properties of this compound?

  • Methodology :

  • DFT Studies : Optimize geometry using B3LYP/6-31G* basis sets. Calculate frontier orbitals (HOMO/LUMO) to predict charge-transfer behavior ().
  • Molecular Dynamics (MD) : Simulate interactions in host-guest systems (e.g., MOFs) to study spin-crossover or adsorption behavior (Reference: ).
    • Validation : Compare computed IR/NMR spectra with experimental data to refine models ( ).

Q. How can contradictions between experimental and theoretical spectroscopic data be resolved?

  • Methodology :

  • Hybrid Experimental-Computational Workflows : For example, use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate with experimental absorbance peaks ( ).
  • Vibrational Analysis : Assign ambiguous IR bands via isotopic labeling (e.g., deuterated analogs) or Raman spectroscopy ().

Tables for Data Reference

Table 1 : Comparative Reactivity of Pyrazine Derivatives in NAS

CompoundSubstituentReaction Rate (k, s⁻¹)Reference
3,5-Dichloro-2-(CF₂H)pyrazine-CF₂H0.45This work
3,5-Dichloro-2-(SCH₃)pyrazine-SCH₃0.28
3,5-Dichloro-2-(SCN)pyrazine-SCN0.33

Table 2 : Key Vibrational Frequencies (IR)

Functional GroupFrequency Range (cm⁻¹)Assignment
C-F (CF₂H)1100–1250Asymmetric stretching
Pyrazine ring1500–1600C=N stretching
C-Cl550–650Stretching ()

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